molecular formula C10H16ClNO B1433586 2-Ethoxy-2-phenylethan-1-amine hydrochloride CAS No. 56251-95-7

2-Ethoxy-2-phenylethan-1-amine hydrochloride

Cat. No.: B1433586
CAS No.: 56251-95-7
M. Wt: 201.69 g/mol
InChI Key: LXFXNDFBIGWWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-2-phenylethan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a hydrochloride salt form of 2-ethoxy-2-phenylethan-1-amine, characterized by its white powder appearance and a melting point of 165-167°C . This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Ethoxy-2-phenylethan-1-amine hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

2-Ethoxy-2-phenylethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as monoamine oxidase . This interaction can influence the metabolism of neurotransmitters and other amines, thereby impacting various physiological processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in neurotransmitter synthesis and degradation, thereby altering the levels of these critical molecules within cells . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to inhibition or activation of these targets. For instance, it may inhibit monoamine oxidase, resulting in increased levels of monoamine neurotransmitters . This inhibition can lead to changes in gene expression and cellular responses, ultimately affecting physiological functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing neurotransmitter levels and improving cognitive functions . At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruptions in normal physiological processes. Threshold effects are observed, where the compound’s impact changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which catalyzes the oxidative deamination of amines . This interaction affects the levels of metabolites and influences metabolic flux within cells. The compound’s metabolism can lead to the production of specific metabolites that may have additional biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Its distribution within tissues can affect its localization and accumulation, influencing its overall biological effects. The compound’s ability to cross the blood-brain barrier is particularly important for its effects on the central nervous system.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the mitochondria may influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-2-phenylethan-1-amine hydrochloride typically involves the reaction of 2-phenylethan-1-amine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethoxy group is introduced to the phenylethanamine structure. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product. The compound is typically produced in bulk quantities and packaged under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethan-1-amine hydrochloride: A structurally similar compound with a phenylethylamine backbone.

    2-Methoxy-2-phenylethan-1-amine hydrochloride: Another analog with a methoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxy-2-phenylethan-1-amine hydrochloride is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

2-ethoxy-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-12-10(8-11)9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFXNDFBIGWWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-2-phenylethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-2-phenylethan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-2-phenylethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-2-phenylethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-2-phenylethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-2-phenylethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.